molecular formula C19H21NO3S B15175135 2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid CAS No. 5398-45-8

2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid

Cat. No.: B15175135
CAS No.: 5398-45-8
M. Wt: 343.4 g/mol
InChI Key: DVYOSFLKELRDFM-UHFFFAOYSA-N
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Description

2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid is an organic compound with the molecular formula C19H21NO3S It is characterized by the presence of a benzamido group, a benzylsulfanyl group, and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid typically involves the following steps:

    Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol with a suitable leaving group on the methylbutanoic acid derivative.

    Final Assembly: The intermediate compounds are then coupled under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form the corresponding amine.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzamido group may interact with proteins or enzymes, while the benzylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects depending on the context of its use.

Comparison with Similar Compounds

  • 2-Benzamido-3-(disulfanyl)-3-methylbutanoic acid
  • 2-Amino-3-benzylsulfanyl-3-methylbutanoic acid
  • Ethyl 2-benzamido-3-benzylsulfanyl-3-methylbutanoate

Comparison: 2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5398-45-8

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid

InChI

InChI=1S/C19H21NO3S/c1-19(2,24-13-14-9-5-3-6-10-14)16(18(22)23)20-17(21)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

DVYOSFLKELRDFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)C1=CC=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

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